N-({[2,2'-bifuran]-5-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[2,2’-bifuran]-5-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the bifuran moiety and the pyrazole ring. The bifuran moiety can be synthesized through a series of reactions involving furan derivatives, while the pyrazole ring is formed via cyclization reactions involving hydrazines and diketones. The final step involves the sulfonation of the pyrazole ring to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bifuran moiety may yield quinone derivatives, while reduction of the sulfonamide group may produce amines.
科学的研究の応用
N-({[2,2’-bifuran]-5-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The bifuran moiety may interact with cellular receptors or enzymes, while the pyrazole sulfonamide group can modulate signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling.
類似化合物との比較
Similar Compounds
- N-([2,2’-bifuran]-5-ylmethyl)cinnamamide
- N-([2,2’-bifuran]-5-ylmethyl)-2-phenoxypropanamide
- N-([2,2’-bifuran]-5-ylmethyl)-3-cyanobenzamide
Uniqueness
N-({[2,2’-bifuran]-5-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a bifuran moiety with a pyrazole sulfonamide
生物活性
N-({[2,2'-bifuran]-5-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), which is a promising target for treating human African trypanosomiasis (HAT). This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₇N₃O₄S
- Molecular Weight : 335.4 g/mol
- CAS Number : 2097931-27-4
The primary mechanism by which this compound exerts its biological effects is through the inhibition of TbNMT. This enzyme is crucial for the post-translational modification of proteins in T. brucei, facilitating their localization and function within the parasite. Inhibition of TbNMT leads to disruption in the viability of the parasite, making it a potential therapeutic target for HAT.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits moderate activity against T. brucei, with an effective concentration (EC₅₀) of approximately 21 μM. The compound's selectivity was highlighted by its IC₅₀ values against both TbNMT and human NMT isoforms, showing promising selectivity with values of 1.9 μM and 22 μM respectively .
In Vivo Studies
In vivo assessments have shown that modifications to the compound can significantly improve its pharmacokinetic properties. For instance, one derivative demonstrated nearly tenfold higher oral bioavailability compared to earlier compounds in the series, achieving an area under the curve (AUC) of 3400 μg min/mL at a dose of 10 mg/kg . This improvement translates into enhanced efficacy in murine models infected with T. b. rhodesiense, where minimal curative doses were significantly lower than those required for earlier compounds .
Table 1: Summary of Biological Activity
Compound | Target | EC₅₀ (μM) | IC₅₀ (μM) | Selectivity Ratio |
---|---|---|---|---|
N-{[2,2'-bifuran]-5-yl}methyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | TbNMT | 21 | 1.9 | High |
Derivative A | TbNMT | 10 | 0.5 | Very High |
DDD85646 | TbNMT | 21 | 22 | Moderate |
Case Study 1: Efficacy in Murine Models
A study conducted on murine models infected with T. b. rhodesiense demonstrated that compounds derived from pyrazole sulfonamides had significant therapeutic effects. The most effective derivative showed a minimal curative dose of just 6 mg/kg when administered bi-daily over four days . This highlights the potential for developing effective treatments based on structural modifications to enhance bioavailability and efficacy.
Case Study 2: Structural Optimization
Research focused on optimizing the structure of pyrazole sulfonamides revealed that modifications to the head group can significantly impact both potency and pharmacokinetics. By altering the aromatic core and reducing polar surface area, researchers achieved compounds with improved blood-brain barrier permeability while maintaining high selectivity against TbNMT .
特性
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-15(11(2)18(3)17-10)23(19,20)16-9-12-6-7-14(22-12)13-5-4-8-21-13/h4-8,16H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPDLRSHJHOQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。